

A Guide to the Spectroscopic Characterization of (3-Chlorophenyl)aminoacetic Acid

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Compound of Interest

Compound Name:	[(3-Chlorophenyl)amino] (oxo)acetic acid
CAS No.:	17709-99-8
Cat. No.:	B099544

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Introduction

(3-Chlorophenyl)aminoacetic acid, a substituted derivative of the non-proteinogenic amino acid phenylglycine, represents a class of compounds with significant interest in pharmaceutical and synthetic chemistry. Its structural features—a chiral alpha-carbon, an aromatic ring with an electron-withdrawing substituent, and the dual acidic and basic nature of the amino acid moiety—confer upon it unique chemical properties. Accurate and unambiguous structural elucidation is paramount for its application in drug development and materials science. This technical guide provides a comprehensive overview of the expected spectroscopic signature of (3-Chlorophenyl)aminoacetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly available, peer-reviewed spectral data for this specific molecule is scarce, this guide leverages foundational spectroscopic principles and comparative analysis with structurally similar compounds, such as phenylglycine and its isomers, to predict and interpret its spectral characteristics.^{[1][2]} This approach provides a robust framework for researchers to identify, characterize, and assess the purity of (3-Chlorophenyl)aminoacetic acid.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the first step in predicting and interpreting its spectroscopic data.

Diagram: Molecular Structure of (3-Chlorophenyl)aminoacetic acid

Caption: Structure of (3-Chlorophenyl)aminoacetic acid with key atoms labeled.

^1H and ^{13}C NMR Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (3-Chlorophenyl)aminoacetic acid, we can predict the chemical shifts and coupling patterns by analyzing the electronic environment of each nucleus. In aqueous or polar solvents like DMSO- d_6 , amino acids exist as zwitterions, which will influence the chemical shifts, particularly of the protons near the amino and carboxyl groups.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-proton ($\alpha\text{-H}$), and the exchangeable protons of the amino and carboxylic acid groups.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Justification
Aromatic (H2, H4, H5, H6)	7.2 - 7.6	Multiplet (m)	The aromatic protons will appear in the typical downfield region. The chlorine atom at C3 will have a deshielding effect on the adjacent protons (H2 and H4) and a smaller effect on H5 and H6. This will lead to a complex multiplet pattern.
Alpha-Proton (α -H)	~5.0	Singlet (s) or Doublet (d)	This proton is adjacent to the electron-withdrawing phenyl, amino, and carboxyl groups, shifting it significantly downfield. In many phenylglycine derivatives, this appears as a singlet. [3] Depending on the solvent and pH, coupling to the NH ₂ protons might be observed.

Amino (NH ₂)	Broad, variable	Singlet (br s)	These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad.
Carboxyl (OH)	Broad, variable	Singlet (br s)	Similar to the amino protons, the carboxylic acid proton is exchangeable and its signal is broad and solvent-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)	Justification
Carboxyl (C=O)	170 - 175	The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
Aromatic (C1, C2, C4, C5, C6)	125 - 140	These carbons will resonate in the typical aromatic region. The signals will be distinct due to the substitution pattern.
Aromatic (C3-Cl)	133 - 136	The carbon directly attached to the chlorine atom (ipso-carbon) will be deshielded.
Alpha-Carbon (α -C)	55 - 60	The alpha-carbon is attached to three electronegative groups (phenyl, amino, and carboxyl), resulting in a downfield shift compared to a simple alkyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of (3-Chlorophenyl)aminoacetic acid is expected to be dominated by absorptions from the amino acid moiety and the substituted aromatic ring.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Type
N-H (Amino group)	3000 - 3300 (broad)	N-H stretch
C-H (Aromatic)	3000 - 3100 (sharp)	C-H stretch
C=O (Carboxylic acid)	1700 - 1730	C=O stretch
C=C (Aromatic)	1450 - 1600	C=C stretch
C-N	1020 - 1250	C-N stretch
C-Cl	700 - 800	C-Cl stretch
O-H (Carboxylic acid)	2500 - 3300 (very broad)	O-H stretch

The broadness of the N-H and O-H stretches is due to hydrogen bonding, a characteristic feature of amino acids in the solid state.[4][5]

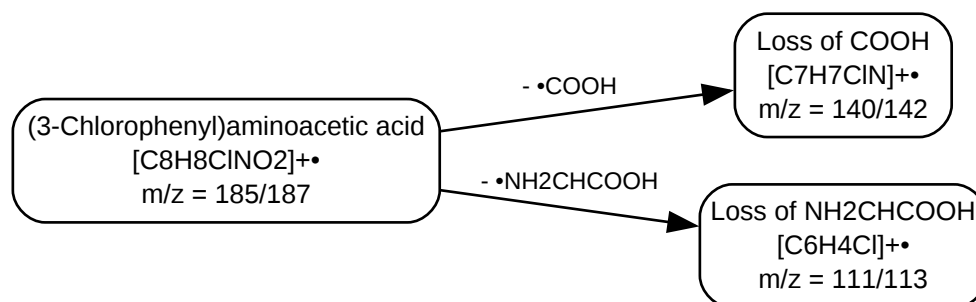
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation.

Expected Mass Spectrum

- **Molecular Ion (M⁺):** The molecular weight of (3-Chlorophenyl)aminoacetic acid (C₈H₈ClNO₂) is approximately 185.61 g/mol. In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z 185, with a characteristic M+2 peak at m/z 187 with about one-third the intensity, due to the natural abundance of the ³⁷Cl isotope.
- **Key Fragmentation Pathways:** A common fragmentation pathway for amino acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).[6]

Diagram: Predicted Mass Spectrometry Fragmentation of (3-Chlorophenyl)aminoacetic acid



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Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like (3-Chlorophenyl)aminoacetic acid.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
- Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical spectral width: 0 to 200 ppm.

- A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to thousands).

IR Spectroscopy Protocol (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
 - Perform a background correction.

Mass Spectrometry Protocol (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Chromatography (Optional but recommended): Use a liquid chromatography (LC) system to introduce the sample into the mass spectrometer. This allows for separation from any impurities.
 - Column: A C18 reverse-phase column is typically suitable.
 - Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) is common.
- Mass Spectrometry:

- Use an electrospray ionization (ESI) source.
- Acquire data in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$.
- Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

Conclusion

The spectroscopic characterization of (3-Chlorophenyl)aminoacetic acid relies on a multi-technique approach. By combining the insights from NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational, predicted data and methodologies to enable researchers and scientists to confidently identify and analyze this important chemical entity. The principles and predictive reasoning outlined herein serve as a powerful tool in the absence of a complete, published dataset, ensuring scientific integrity and advancing research in drug discovery and chemical synthesis.

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